molecular formula C14H11N5O4 B13797725 4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid CAS No. 59082-04-1

4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid

Katalognummer: B13797725
CAS-Nummer: 59082-04-1
Molekulargewicht: 313.27 g/mol
InChI-Schlüssel: UFXDQTVHQVOABV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid is a chemical compound known for its significant role in various biological and chemical processes It is a derivative of pteridine and benzoic acid, and its structure includes an amino group, an oxo group, and a methoxy group attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid typically involves the reaction of pteridine derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of pteridine-6-carboxylic acid, which is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and osteoporosis.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of osteoclast activity in bone diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-amino-4-oxo-1H-pteridin-6-yl)methoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Eigenschaften

CAS-Nummer

59082-04-1

Molekularformel

C14H11N5O4

Molekulargewicht

313.27 g/mol

IUPAC-Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methoxy]benzoic acid

InChI

InChI=1S/C14H11N5O4/c15-14-18-11-10(12(20)19-14)17-8(5-16-11)6-23-9-3-1-7(2-4-9)13(21)22/h1-5H,6H2,(H,21,22)(H3,15,16,18,19,20)

InChI-Schlüssel

UFXDQTVHQVOABV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.